molecular formula C15H25NO4S2 B2397126 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide CAS No. 1396888-88-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide

Cat. No.: B2397126
CAS No.: 1396888-88-2
M. Wt: 347.49
InChI Key: RMLLDFKZRVDPPH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide (CAS 1396888-88-2) is an organic compound with the molecular formula C15H25NO4S2 and a molecular weight of 347.5 g/mol . This sulfonamide derivative is characterized by a central 2-hydroxy-2-methyl-4-(methylthio)butyl chain, a functional group pattern seen in compounds with biological activity. The structure incorporates a 4-propoxybenzenesulfonamide moiety, a privileged scaffold in medicinal chemistry known for its potential to interact with various enzyme families, often serving as a key pharmacophore in the development of therapeutic agents . The specific combination of the hydroxy group, methylthio ether, and sulfonamide in a single molecule makes this compound a valuable intermediate for chemical synthesis and drug discovery research. It is provided as a high-purity material for use in exploratory studies, including but not limited to, the investigation of ion channel ligands and the synthesis of more complex heteroaryl compounds . This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLDFKZRVDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.

    Attachment of the Propoxybenzene Ring: The hydroxy-methyl-thio butyl chain is then reacted with 4-propoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Methionine Supplementation

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is primarily recognized for its role as a methionine analog. Methionine is a crucial sulfur-containing amino acid that is often limited in animal diets. The compound has been shown to effectively increase the availability of methionine when supplemented in the diets of poultry and livestock.

  • Growth Performance : Studies have demonstrated that supplementation with this compound leads to improved growth rates in poultry and higher milk yields in dairy cows compared to traditional methionine sources .
  • Metabolite Profiling : Research indicates that dietary inclusion of the compound enhances plasma concentrations of methionine and related metabolites such as betaine and taurine, which are beneficial for animal health .

Metabolic Studies

The compound's role as a hydroxy analog of methionine positions it as a valuable tool in metabolic studies aimed at understanding amino acid metabolism and its implications for animal health.

  • Biochemical Pathways : Research has utilized this compound to trace metabolic pathways involving methionine, providing insights into how different forms of methionine are absorbed and utilized by the body .
  • Antioxidant Production : Supplementation has been linked to increased production of antioxidant metabolites, which can enhance overall health and performance in livestock .

Analytical Techniques

Advanced analytical methods such as reversed-phase liquid chromatography combined with mass spectrometry have been developed to quantify levels of this compound in biological matrices like serum and feed samples. These methods ensure accurate assessment of its efficacy as a dietary supplement .

Poultry Nutrition

In a controlled study involving poultry, the addition of this compound resulted in statistically significant improvements in weight gain and feed conversion ratios compared to control groups receiving standard methionine supplements. The study highlighted the compound's potential to replace or reduce reliance on synthetic amino acids in poultry diets.

Dairy Cattle Performance

A comprehensive study on lactating dairy cows showed that supplementation with the isopropyl ester form (HMBi) led to enhanced milk production and improved metabolic profiles. The research indicated that cows receiving this supplement had higher plasma levels of methionine-related metabolites, suggesting better nutritional status and metabolic efficiency .

Summary Table of Findings

Application AreaKey FindingsReferences
Nutritional SupplementImproved growth rates and milk yields
Metabolic StudiesEnhanced understanding of methionine metabolism
Analytical TechniquesDevelopment of precise quantification methods

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methylthio groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Substituents

The target compound shares structural motifs with other benzenesulfonamides, but its activity and properties depend on substituent variations. Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference Insights
Target Compound - 4-propoxy
- 2-hydroxy-2-methylbutyl
- 4-(methylthio)
Hypothesized bioactivity (e.g., enzyme inhibition, pesticidal) based on sulfonamide backbone and methylthio group . [Inferred]
4-(Methylthio)butyl isothiocyanate - Methylthio
- Isothiocyanate
Modulates hypoxia/glycolytic pathways in in vivo studies; sourced from Eruca sativa .
N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine - Methylthio
- Triazine core
Pesticidal (terbutryn); methylthio enhances stability and bioactivity .
Trichlamide (N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide) - Trichloroethyl
- Hydroxybenzamide
Fungicidal; halogenated groups increase electrophilicity .

Key Findings :

  • Methylthio (-SCH₃) : This group is associated with enhanced lipophilicity and resistance to metabolic oxidation, as seen in terbutryn (a triazine herbicide) and the hypoxia-modulating 4-(methylthio)butyl isothiocyanate .
  • Hydroxy and Alkoxy Groups : The 2-hydroxy-2-methylbutyl and 4-propoxy groups in the target compound likely improve water solubility compared to purely hydrophobic analogs (e.g., terbutryn). Hydrogen bonding via the hydroxy group may stabilize crystal packing or receptor interactions .
  • Sulfonamide vs.
Crystallographic and Hydrogen-Bonding Behavior

The target compound’s crystal structure, if determined via SHELXL or WinGX , would likely exhibit hydrogen-bonding networks involving the sulfonamide (-SO₂NH-) and hydroxy groups. Similar sulfonamides form dimeric or chain-like motifs via N-H···O hydrogen bonds, which influence melting points and solubility . For example, trichlamide’s hydroxybenzamide group participates in strong O-H···O interactions, enhancing thermal stability .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to synthesize the available research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C15H23NO4S
  • Molecular Weight: 307.42 g/mol
  • CAS Registry Number: 106797-53-9

The compound contains a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antidiabetic properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial effects. A study demonstrated that compounds with similar structures to this compound showed potent inhibition against various bacterial strains. Specifically, the presence of the sulfonamide moiety enhances the activity against Gram-positive bacteria due to its ability to interfere with folate synthesis, a critical pathway for bacterial growth .

Antidiabetic Effects

Sulfonamides have been explored for their potential antidiabetic effects. Analogous compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. The mechanism is believed to involve the modulation of glucose metabolism and insulin signaling pathways .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and inhibitors of this enzyme are sought after for cosmetic applications. Compounds structurally related to this compound have been evaluated for their tyrosinase inhibitory activity. A study reported that certain derivatives exhibited competitive inhibition against tyrosinase, suggesting potential applications in skin whitening formulations .

Case Studies

  • Antimicrobial Activity : In a study assessing various sulfonamide derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value comparable to established antibiotics .
  • Diabetes Management : In diabetic rat models, administration of related sulfonamide compounds resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles, indicating potential therapeutic benefits for diabetes management .
  • Cosmetic Applications : A formulation containing tyrosinase inhibitors derived from sulfonamides was tested in human subjects, showing a noticeable reduction in hyperpigmentation after 12 weeks of treatment .

Data Tables

Biological Activity IC50 (µM) Mechanism
Antimicrobial (S. aureus)15Folate synthesis inhibition
Tyrosinase Inhibition10Competitive inhibition
Blood Glucose Reduction-Modulation of insulin signaling

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide?

Synthesis of this compound requires multi-step protocols involving nucleophilic substitution and sulfonamide bond formation. Key considerations include:

  • Reagent selection : Use bases like sodium hydroxide or triethylamine to facilitate deprotonation and nucleophilic attack. For example, analogous sulfonamide syntheses employ these bases to activate intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) enhance reactant solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?

Yield variations often stem from competing side reactions or incomplete intermediate steps. Methodological adjustments include:

  • Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps minimizes unwanted side reactions .
  • Catalyst screening : Evaluate catalysts like DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and optimize termination points .

Basic: What analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methylthio, hydroxy, propoxy) and confirms regiochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric purity by matching experimental and theoretical C/H/N/S ratios .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Stability studies should adopt the following protocol:

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via UV-Vis or LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .
  • Light exposure tests : Conduct accelerated stability studies under UV/visible light to simulate long-term storage conditions .

Advanced: What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) based on sulfonamide pharmacophores .
  • DFT calculations : Density functional theory predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
  • MD simulations : Molecular dynamics assess conformational stability in aqueous or lipid bilayer environments .

Advanced: How can contradictory spectral data be reconciled during structural elucidation?

Contradictions often arise from impurities or stereochemical ambiguities. Solutions include:

  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals and confirm connectivity .
  • Crystallography : X-ray diffraction provides unambiguous structural data but requires high-purity crystals .
  • Isotopic labeling : Use deuterated analogs to simplify spectral interpretation .

Basic: What are the safety protocols for handling this compound in laboratory settings?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential sulfonamide-related irritancy .
  • Waste disposal : Follow EPA guidelines for sulfonamide-containing waste to prevent environmental contamination .

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